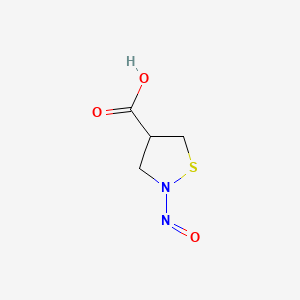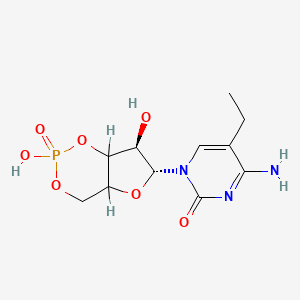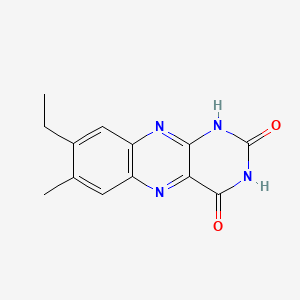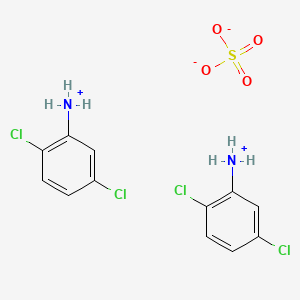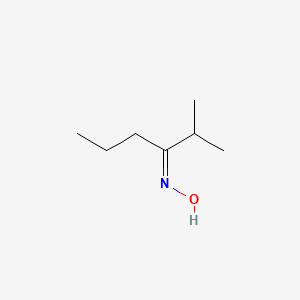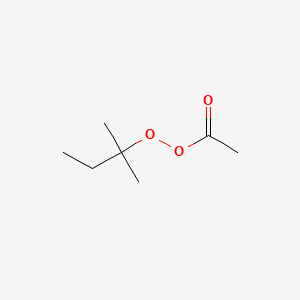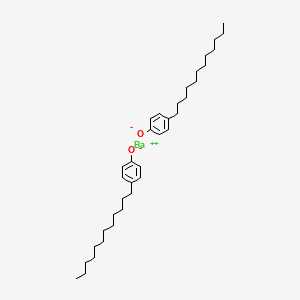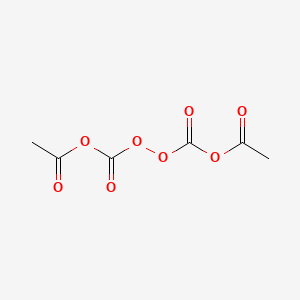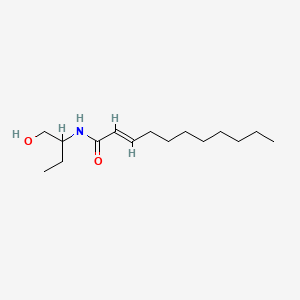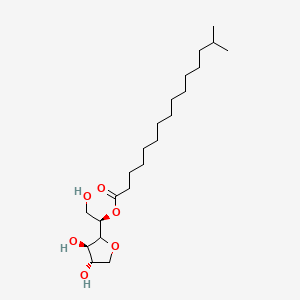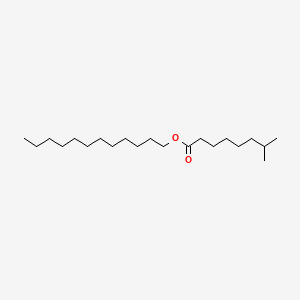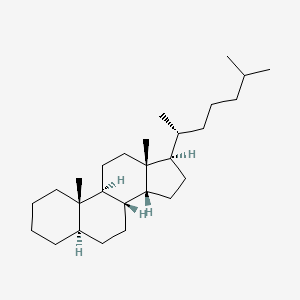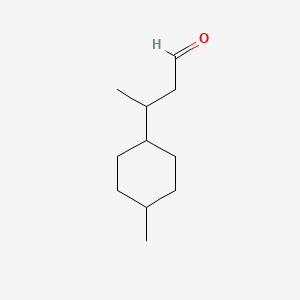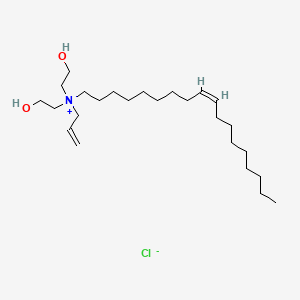
Allylbis(2-hydroxyethyl)oleylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allylbis(2-hydroxyethyl)oleylammonium chloride: is a quaternary ammonium compound with the molecular formula C25H50ClNO2 and a molecular weight of 432.123 g/mol . This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of allylbis(2-hydroxyethyl)oleylammonium chloride typically involves the reaction of oleylamine with allyl chloride and 2-chloroethanol under controlled conditions. The reaction is carried out in an organic solvent such as toluene or chloroform at elevated temperatures to facilitate the formation of the quaternary ammonium salt .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors with precise control over temperature, pressure, and reaction time. The process involves continuous monitoring and optimization to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Allylbis(2-hydroxyethyl)oleylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like .
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium carbonate .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted quaternary ammonium salts.
Scientific Research Applications
Chemistry: In chemistry, allylbis(2-hydroxyethyl)oleylammonium chloride is used as a surfactant and emulsifying agent in various chemical reactions and formulations .
Biology: In biological research, this compound is utilized for its antimicrobial properties. It is used in the formulation of disinfectants and antiseptics .
Medicine: In the medical field, this compound is explored for its potential use in drug delivery systems due to its ability to form micelles and enhance the solubility of hydrophobic drugs .
Industry: Industrially, this compound is used in the production of personal care products, such as shampoos and conditioners, due to its conditioning and antistatic properties .
Mechanism of Action
The mechanism of action of allylbis(2-hydroxyethyl)oleylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This antimicrobial action is attributed to its cationic nature, which allows it to bind to negatively charged microbial surfaces .
Comparison with Similar Compounds
- Cetyltrimethylammonium chloride
- Benzalkonium chloride
- Dodecyltrimethylammonium chloride
Comparison: Allylbis(2-hydroxyethyl)oleylammonium chloride is unique due to its specific structure, which imparts distinct surfactant and antimicrobial properties. Compared to cetyltrimethylammonium chloride and benzalkonium chloride, it has a longer hydrophobic tail, which enhances its ability to interact with lipid membranes and provides superior conditioning properties in personal care products .
Properties
CAS No. |
95873-53-3 |
|---|---|
Molecular Formula |
C25H50ClNO2 |
Molecular Weight |
432.1 g/mol |
IUPAC Name |
bis(2-hydroxyethyl)-[(Z)-octadec-9-enyl]-prop-2-enylazanium;chloride |
InChI |
InChI=1S/C25H50NO2.ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-26(20-4-2,22-24-27)23-25-28;/h4,11-12,27-28H,2-3,5-10,13-25H2,1H3;1H/q+1;/p-1/b12-11-; |
InChI Key |
DMMNIJFBWQIYHR-AFEZEDKISA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC[N+](CCO)(CCO)CC=C.[Cl-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC[N+](CCO)(CCO)CC=C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Aminophenyl)methyl]-6-isopropylaniline](/img/structure/B12659720.png)
